N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Description
N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide: is a synthetic organic compound that features a unique combination of a chromenone moiety and an acetamide group
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-12-5-7-16(8-6-12)22-19(23)11-25-17-9-13(2)10-18-20(17)14(3)15(4)21(24)26-18/h5-10H,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJJJQSUKMRTDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=CC3=C2C(=C(C(=O)O3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the Acetamide Group: The acetamide group is introduced by reacting the chromenone derivative with 4-methylphenylamine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromenone ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced forms with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives with nitro or halogen groups on the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may serve as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing anti-inflammatory or anticancer agents.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific optical properties.
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide exerts its effects involves its interaction with specific molecular targets. The chromenone moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, the acetamide group can form hydrogen bonds with active sites of enzymes, leading to enzyme inhibition.
Comparison with Similar Compounds
- N-(4-methylphenyl)-2-[(2-oxo-2H-chromen-5-yl)oxy]acetamide
- N-(4-methylphenyl)-2-[(3,4-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide
Comparison:
- Structural Differences: The presence of additional methyl groups in N-(4-methylphenyl)-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide distinguishes it from its analogs, potentially affecting its reactivity and binding affinity.
- Unique Properties: The trimethyl substitution on the chromenone ring may enhance the compound’s lipophilicity and ability to cross cell membranes, making it more effective in biological applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
